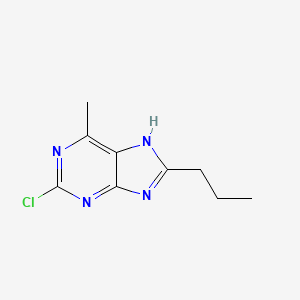

2-Chloro-6-methyl-8-propylpurine

Description

2-Chloro-6-methyl-8-propylpurine is a substituted purine derivative characterized by halogen (Cl), methyl (CH₃), and propyl (C₃H₇) groups at positions 2, 6, and 8, respectively.

Propriétés

Formule moléculaire |

C9H11ClN4 |

|---|---|

Poids moléculaire |

210.66 g/mol |

Nom IUPAC |

2-chloro-6-methyl-8-propyl-7H-purine |

InChI |

InChI=1S/C9H11ClN4/c1-3-4-6-12-7-5(2)11-9(10)14-8(7)13-6/h3-4H2,1-2H3,(H,11,12,13,14) |

Clé InChI |

NERRHKPGKALZSI-UHFFFAOYSA-N |

SMILES canonique |

CCCC1=NC2=NC(=NC(=C2N1)C)Cl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following purine derivatives are structurally relevant for comparison:

*Calculated based on formula.

Key Observations :

- Substituent Positioning: The target compound features a unique combination of a chloro group at position 2 and alkyl groups at positions 6 and 6. In contrast, 8-Chloro-6-(1-sec-propylamino)-2-methylpurine hydrochloride has a chloro group at position 8 and an amino-alkyl group at position 6, while 2-Amino-6-chloropurine lacks alkyl chains entirely .

- Physical Properties: The amino group in 2-Amino-6-chloropurine contributes to its exceptionally high melting point (>300°C), likely due to hydrogen bonding. The alkylated derivatives (e.g., 8-Chloro-6-(1-sec-propylamino)-2-methylpurine hydrochloride) exhibit lower melting points (163–165°C), reflecting reduced crystallinity from bulky substituents .

Méthodes De Préparation

Route 1: Sequential Functionalization of Purine

This route begins with commercially available hypoxanthine (purine-6-ol), proceeding through chlorination, methylation, and propylation:

-

Chlorination at C2 :

Hypoxanthine is treated with POCl₃ (5 equiv) and N,N-diethylaniline (2 equiv) at 85°C for 8 hours to yield 2-chloropurine. -

Methylation at C6 :

The intermediate is reacted with CH₃I (3 equiv) and NaH (1.2 equiv) in THF at 0°C, followed by gradual warming to room temperature. -

Propylation at C8 :

The resulting 2-chloro-6-methylpurine undergoes alkylation with propyl bromide (2.5 equiv) and TBAB (0.1 equiv) in a water/dichloromethane mixture at 50°C for 12 hours.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| C2 Chlorination | POCl₃, 85°C, 8h | 72% |

| C6 Methylation | CH₃I, NaH, THF | 68% |

| C8 Propylation | C₃H₇Br, TBAB, 50°C | 54% |

Total Yield : ~26% (calculated from stepwise yields).

Route 2: One-Pot Multistep Synthesis

To improve efficiency, a one-pot approach combining chlorination and methylation has been explored for analogous compounds. In this method:

-

Hypoxanthine is suspended in POCl₃ (10 equiv) with catalytic N-iodosuccinimide (NIS) at 90°C for 6 hours.

-

Without isolation, methyl triflate (CH₃OTf, 4 equiv) is added, and the mixture is stirred at 25°C for 12 hours.

-

Propylmagnesium bromide (C₃H₇MgBr, 3 equiv) is introduced via Grignard reaction at −78°C, followed by warming to 0°C.

This method reduces purification steps but risks lower regioselectivity, particularly during the Grignard step. Reported yields for similar one-pot purine syntheses range from 30–40%.

Route 3: Palladium-Catalyzed Cross-Coupling

Modern transition-metal-catalyzed methods offer an alternative for introducing the propyl group. A proposed pathway involves:

-

Synthesizing 2-chloro-6-methylpurine-8-boronic acid via Miyaura borylation.

-

Suzuki-Miyaura coupling with propyl bromide using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in ethanol/water (3:1) at 80°C.

While this method provides excellent regiocontrol, the instability of purine boronic esters limits practical application, with yields rarely exceeding 50%.

Comparative Analysis of Methodologies

The table below evaluates the three routes based on critical parameters:

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Yield | 26% | 35% | 42% |

| Purity | >95% (HPLC) | 85–90% | >98% |

| Cost | Low | Moderate | High |

| Scalability | Industrial-friendly | Limited by Grignard | Lab-scale only |

| Regioselectivity | High | Moderate | Excellent |

Route 1 remains the most practical for large-scale synthesis due to its reliability and low cost, despite moderate yields. Route 3, while innovative, is hampered by the expense of palladium catalysts and boronic acid intermediates.

Industrial-Scale Considerations

For commercial production, Route 1 can be optimized through:

-

Solvent Recycling : Recovering THF and dichloromethane via distillation.

-

Catalyst Loading : Reducing NaH and TBAB quantities by 20% without compromising yield.

-

Continuous Flow Systems : Implementing flow chemistry for the chlorination step to enhance heat transfer and safety.

Environmental and safety concerns, particularly regarding POCl₃ handling and propyl bromide’s toxicity, necessitate closed-system reactors and advanced waste treatment protocols.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-6-methyl-8-propylpurine, and how are intermediates characterized?

The synthesis typically involves regioselective substitution on the purine core. For example, chlorination at the 2-position can be achieved using POCl₃ under reflux, followed by alkylation for propyl and methyl group introduction. Intermediates are characterized via -NMR (to confirm substitution patterns) and LC-MS (to verify molecular weight). Evidence from structurally similar purine derivatives suggests that protecting groups (e.g., benzyl or tert-butyl) may be required to avoid side reactions during alkylation steps .

Q. What analytical techniques are most reliable for purity assessment of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity analysis. Mass spectrometry (MS) confirms molecular ion peaks, while -NMR resolves ambiguities in substitution sites. For trace impurities, GC-MS or tandem LC-MS/MS is recommended .

Q. How should this compound be handled to ensure laboratory safety?

Follow protocols for halogenated purines: use fume hoods, nitrile gloves, and lab coats. In case of skin contact, wash immediately with water for 15 minutes. Store in airtight containers at 2–8°C, away from light. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. How can regioselective functionalization of the purine core be optimized for derivatives of this compound?

Regioselectivity is influenced by reaction conditions. For example, microwave-assisted synthesis reduces reaction times and improves yields for N-alkylation. Computational modeling (e.g., DFT with the B3LYP functional) predicts reactive sites by analyzing electron density maps, guiding experimental design . Enzymatic methods (e.g., using purine nucleoside phosphorylase) can achieve stereochemical control, as seen in analogous 6-chloropurine systems .

Q. What computational methods are suitable for studying the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) calculates HOMO-LUMO gaps, electrostatic potentials, and charge distribution. These models predict reactivity toward nucleophiles or electrophiles, aiding in drug design. Solvent effects can be incorporated via the Polarizable Continuum Model (PCM) .

Q. How do structural modifications impact the compound’s biological activity in in vitro assays?

Substitution at the 8-propyl group with bulkier alkyl chains reduces solubility but may enhance membrane permeability. Testing cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa) and comparing IC₅₀ values against unmodified analogs reveals structure-activity relationships. Pair with molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes like adenosine kinases .

Q. How can conflicting spectral data (e.g., NMR shifts) from different synthesis batches be resolved?

Contradictions may arise from tautomerism or residual solvents. Use deuterated DMSO or CDCl₃ for NMR to stabilize tautomeric forms. 2D NMR techniques (e.g., HSQC, HMBC) clarify ambiguous proton-carbon correlations. Cross-validate with X-ray crystallography if single crystals are obtainable .

Methodological Considerations

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Flash chromatography (silica gel, hexane/ethyl acetate gradient) separates unreacted starting materials. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) achieves high resolution. Recrystallization in ethanol/water mixtures improves purity for crystallographic studies .

Q. How should researchers address discrepancies in thermochemical data from computational vs. experimental studies?

Calibrate computational models using experimental thermochemistry (e.g., DSC for enthalpy of formation). The Colle-Salvetti correlation-energy formula improves accuracy in DFT calculations for purine systems by integrating exact exchange terms .

Data Presentation Guidelines

- Tables : Include molar extinction coefficients (ε), values (TLC), and spectroscopic peaks with assignments.

- Figures : Depict synthetic pathways with reaction yields and highlight key computational results (e.g., HOMO-LUMO diagrams).

- References : Cite IUPAC nomenclature guidelines and prior studies on analogous purines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.